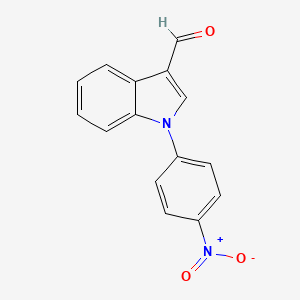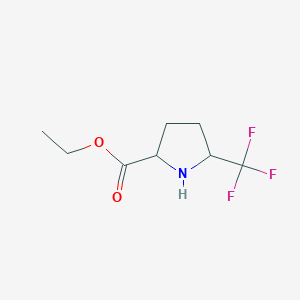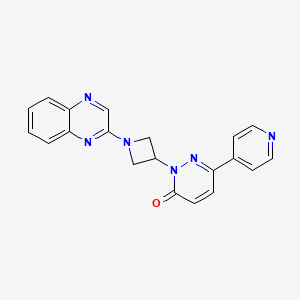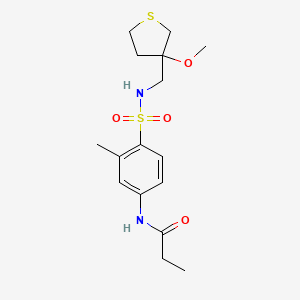![molecular formula C9H14O2 B2538198 2-Hydroxybicyclo[3.3.1]nonan-9-one CAS No. 2568-21-0](/img/structure/B2538198.png)
2-Hydroxybicyclo[3.3.1]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Hydroxybicyclo[3.3.1]nonan-9-one is a bicyclic ketone with a hydroxyl group. It is structurally related to various bicyclic nonanones and nonanols that have been synthesized and studied for their conformational properties and potential biological activities. The related compounds often exhibit interesting conformational dynamics due to their cyclic structures and have been explored for their utility as synthetic building blocks or for their biological activities.
Synthesis Analysis
The synthesis of related bicyclic compounds involves various strategies, including intramolecular reactions and cycloadditions. For instance, the synthesis of difunctionalized 2,6-dioxatricyclo[3.3.1.0^3,7]nonanes, which are structurally related to this compound, was achieved through a [4+3] cycloaddition reaction followed by reduction and intramolecular haloetherification or hydroxycyclization . Similarly, the synthesis of acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α-ols involved the formation of the bicyclic structure followed by acylation .
Molecular Structure Analysis
The molecular structure of bicyclic nonanones and nonanols is characterized by their conformational preferences. For example, 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α-ol adopts a flattened chair-boat conformation in solution, with the piperidinol ring in a slightly distorted boat form . The conformation of 2,4-dimethoxybicyclo[3.3.1]nonan-9-one was established as a double chair with axial methoxyl groups . These studies provide insights into the conformational behavior of the bicyclic nonanone framework, which is relevant to understanding the structure of this compound.
Chemical Reactions Analysis
Bicyclic nonanones and nonanols undergo various chemical reactions that modify their structures and properties. For example, dehydration of 9-methyl-9-hydroxybicyclo[3.3.1]nona-3,7-dien-2-ones resulted in rearrangement and formation of different bicyclic compounds . The hydrolysis and oxidation of a 1-boryl-1-silyl-alkene led to the formation of 9-hydroxy-9-borabicyclo[3.3.1]nonane, demonstrating the reactivity of the bicyclic framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic nonanones and nonanols are influenced by their molecular structures. The crystal structures of related compounds, such as exo-2,exo-6-dihydroxybicyclo[3.3.1]nonane, show distinct hydrogen-bonded arrangements, which are different from the helical canal structures found in other derivatives . The conformational preferences in solution, as observed in NMR studies, also affect the chemical shifts and coupling constants, which are key parameters in determining the physical properties of these molecules .
Applications De Recherche Scientifique
Organocatalytic Synthesis
2-Hydroxybicyclo[3.3.1]nonan-9-one has been used in the field of organocatalysis. For example, Itagaki et al. (2005) described its use in the stereoselective synthesis of endo-8-hydroxybicyclo[3.3.1]nonan-2-one, featuring an alpha-amino acid-catalyzed intramolecular aldolization. This process demonstrated high enantioselectivity and catalytic efficiency, indicating the compound's potential in asymmetric synthesis (Itagaki, Kimura, Sugahara, & Iwabuchi, 2005).
Conformational Analysis
The conformation of derivatives of this compound has been a subject of study. Camps and Jaime (1980) prepared and separated stereoisomers of 2,4-dimethoxybicyclo[3.3.1]nonan-9-one, analyzing them via NMR spectroscopy. This research provided insights into the molecular structure and behavior of these compounds, which is crucial for understanding their chemical properties (Camps & Jaime, 1980).
Crystallographic Studies
In crystallography, the structure of this compound derivatives has been analyzed. Murray-Rust et al. (1979) determined the crystal structure of exo-7-hydroxybicyclo[3.3.1]nonan-3-one and its methoxy derivative, revealing important structural distortions. These findings contribute to a deeper understanding of the crystallographic behavior of these compounds, which is essential in the field of material science (Murray-Rust, Murray-Rust, Parker, Tranter, & Watt, 1979).
Enzyme-Catalyzed Hydrolysis
This compound has also been involved in enzyme-catalyzed reactions. Naemura et al. (1989) described its use in the preparation of optically active diols through lipase-catalyzed hydrolysis. This demonstrates the compound's role in creating chiral molecules, which is significant in the development of pharmaceuticals and fine chemicals (Naemura, Matsumura, Komatsu, Hirose, & Chikamatsu, 1989).
Intramolecular Hydride Shift Studies
The compound has been used to study intramolecular hydride shifts. Henry et al. (1977) synthesized derivatives and analyzed the base-induced intramolecular 3,7-hydride shift, providing insights into the reaction mechanisms and energetics of these shifts (Henry, Riddell, Parker, & Watt, 1977).
Mécanisme D'action
Mode of Action
It is known that the compound has a bicyclic structure, which may allow it to interact with various biological targets in unique ways .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biological activities, suggesting that 2-hydroxybicyclo[331]nonan-9-one may also interact with multiple biochemical pathways .
Safety and Hazards
Orientations Futures
While specific future directions for 2-Hydroxybicyclo[3.3.1]nonan-9-one are not detailed in the search results, it’s worth noting that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others . Therefore, it continues to be an area of interest in the field of medicinal chemistry .
Propriétés
IUPAC Name |
2-hydroxybicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-5-4-6-2-1-3-7(8)9(6)11/h6-8,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDASFNJFCEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C(C1)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)
![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)

![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)



![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2538136.png)

